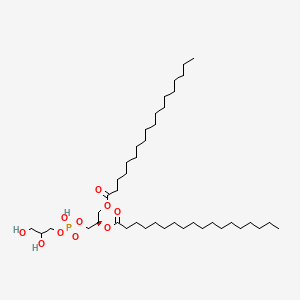
1,2-Distearoyl-sn-glycero-3-(phospho-rac-(1-glycerol))
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Distearoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) is a phosphatidylglycerol, a type of phospholipid that plays a crucial role in cell membrane structure and function. This compound is derived from a glycerol backbone and is ester-bonded to two stearic acid molecules at the sn-1 and sn-2 positions, with a phospho-glycerol group at the sn-3 position. It is commonly used in the preparation of liposomes and other lipid-based delivery systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Distearoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) typically involves the esterification of glycerol with stearic acid, followed by the introduction of the phospho-glycerol group. The process can be summarized as follows:
Esterification: Glycerol is esterified with stearic acid in the presence of a catalyst to form 1,2-distearoyl-sn-glycerol.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
1,2-Distearoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized phospholipids.
Hydrolysis: It can be hydrolyzed by phospholipases to yield glycerol, stearic acid, and phospho-glycerol.
Substitution: The phospho-glycerol group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Hydrolysis: Enzymatic hydrolysis is typically carried out using phospholipase enzymes.
Substitution: Nucleophilic substitution reactions often involve reagents such as amines or thiols.
Major Products Formed
Oxidation: Oxidized phospholipids.
Hydrolysis: Glycerol, stearic acid, and phospho-glycerol.
Substitution: Various substituted phospholipids depending on the nucleophile used.
Scientific Research Applications
1,2-Distearoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid behavior and interactions.
Biology: Plays a role in membrane biology and is used in the preparation of liposomes for drug delivery.
Medicine: Utilized in the formulation of lipid-based drug delivery systems, including liposomal formulations for cancer therapy.
Industry: Employed in the production of cosmetics and personal care products due to its emulsifying properties
Mechanism of Action
The mechanism of action of 1,2-Distearoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) involves its integration into lipid bilayers, where it influences membrane fluidity and stability. It interacts with other lipids and proteins within the membrane, affecting various cellular processes such as signal transduction and membrane trafficking. The compound’s ability to form liposomes also makes it an effective carrier for delivering therapeutic agents to target cells .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)): Contains myristic acid instead of stearic acid.
1,2-Dioleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)): Contains oleic acid instead of stearic acid.
1,2-Dipalmitoyl-sn-glycero-3-(phospho-rac-(1-glycerol)): Contains palmitic acid instead of stearic acid
Uniqueness
1,2-Distearoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) is unique due to its saturated stearic acid chains, which confer higher stability and lower fluidity to lipid bilayers compared to unsaturated counterparts. This makes it particularly useful in applications requiring stable liposomal formulations .
Properties
CAS No. |
217939-97-4 |
|---|---|
Molecular Formula |
C42H83O10P |
Molecular Weight |
779.1 g/mol |
IUPAC Name |
[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C42H83O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40,43-44H,3-38H2,1-2H3,(H,47,48)/t39?,40-/m1/s1 |
InChI Key |
FVJZSBGHRPJMMA-DHPKCYQYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















